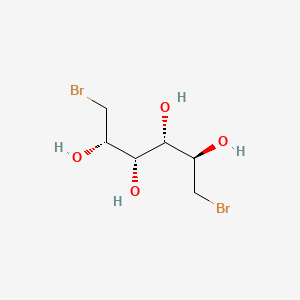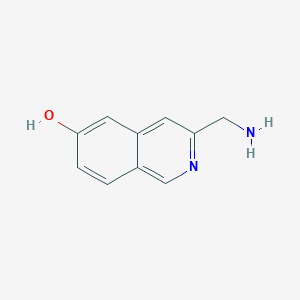
(2-Methyloxan-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyloxan-4-yl)methanamine is an organic compound with the molecular formula C7H15NO. . This compound is characterized by the presence of a methanamine group attached to a 2-methyloxan ring, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxan-4-yl)methanamine typically involves the reaction of 2-methyloxan with methanamine under controlled conditions. One common method includes the use of a base and methyl-3-fluoro-4-nitrobenzoate to form the desired compound . The reaction is carried out in a suitable solvent, such as ethanol, and may require the use of catalysts like palladium to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through crystallization or distillation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxan-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and various nucleophiles for substitution reactions . The reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
(2-Methyloxan-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyloxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the formation of new chemical entities with potential biological or chemical activities .
Comparison with Similar Compounds
Similar Compounds
(2-Methyloxan-2-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.
(2-Methyloxan-4-yl)methanamine hydrochloride: This is the hydrochloride salt form of the compound, which has different solubility and stability properties.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its versatility as an intermediate makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2-methyloxan-4-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-5,8H2,1H3 |
InChI Key |
KNCAVDCDYJAUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


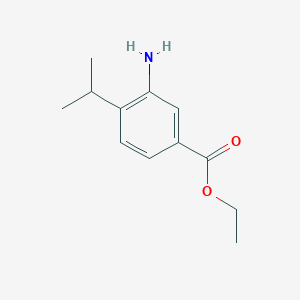
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
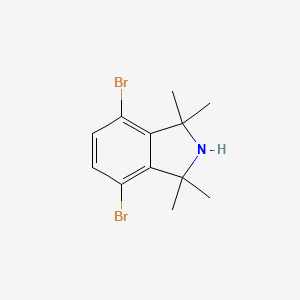

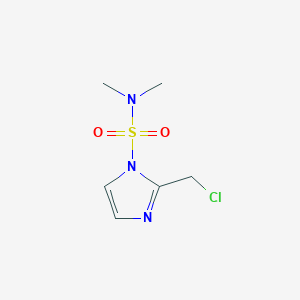
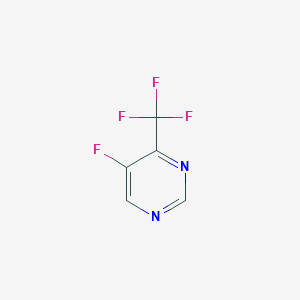
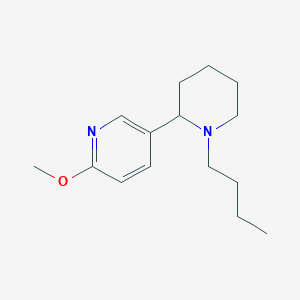
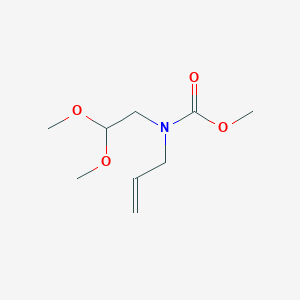
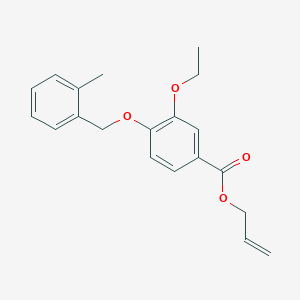


![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)
